4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrrolidin-2-one moiety linked to a 3,5-dimethylphenyl group at position 1. The molecular formula is C₁₉H₁₅BrN₃O₂, with a calculated molecular weight of 397.25 g/mol.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12-7-13(2)9-17(8-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-3-5-16(21)6-4-14/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMPUKJACBPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its effects.
- Molecular Formula : C22H21BrN4O2
- Molecular Weight : 445.27 g/mol
- CAS Number : 1291862-31-1
Biological Activity Overview
Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. The compound has been evaluated for its activity against several biological targets.
Anticancer Activity
- Mechanism of Action : Compounds containing the oxadiazole moiety have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound demonstrated inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
-
Case Studies :
- A study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and 3T3-L1 (mouse embryo) .
- Another compound in the same family showed promising results in inhibiting tumor growth in xenograft models .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
- In Vitro Studies : In vitro assays indicated that certain derivatives could reduce the production of prostaglandin E2 (PGE2) significantly, demonstrating their potential as anti-inflammatory agents .
Target Interactions
Research has indicated that oxadiazole derivatives can interact with multiple biological targets:
- Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to anticancer properties due to the modulation of gene expression involved in cell cycle regulation and apoptosis.
- Sirtuin Inhibition : The compound showed potential as an inhibitor of Sirtuin 2 (SIRT2), which is associated with neurodegenerative diseases .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through different mechanisms:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
These findings suggest that the compound may serve as a lead in the development of novel anticancer therapies.
Case Studies on Anticancer Activity
- MCF-7 Cells : A study showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various models of inflammation, indicating potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics are essential for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities with analogs:
Key Observations:
- Oxadiazole Core : Shared with PSN375963 and the compound , but substituents differ significantly. The target’s 4-bromophenyl group contrasts with PSN375963’s alkyl-aryl hybrid and ’s methoxyphenyl.
- Pyrrolidin-2-one vs. Pyridine/Piperazine: The target’s pyrrolidinone moiety is distinct from pyridine (PSN375963) and piperazine (), which may influence solubility and bioactivity.
- Halogenation : The 4-bromophenyl group is common in pyrazole derivatives () , but its pairing with a 3,5-dimethylphenyl group in the target is unique.
Physicochemical Properties
Q & A
Q. Basic Research Focus
- 1H/13C-NMR : Assign proton environments (e.g., pyrrolidinone carbonyl at δ ~170 ppm, aromatic protons in 3,5-dimethylphenyl at δ 6.8–7.2 ppm) and confirm substitution patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrrolidinone, C-Br stretch at ~560 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) and fragmentation patterns .
Methodological Guidance : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid solvent peaks. For IR, prepare KBr pellets to ensure resolution of low-intensity bands .
What strategies are recommended for analyzing discrepancies in reported bioactivity data for this compound?
Advanced Research Focus
Contradictions in bioactivity (e.g., varying IC50 values in kinase inhibition assays) may arise from:
- Experimental Variability : Differences in cell lines, assay protocols (e.g., ATP concentration in kinase assays), or purity of the compound .
- Structural Isomerism : Undetected regioisomers or tautomers during synthesis .
Methodological Guidance :
How can researchers design experiments to evaluate the environmental stability of this compound?
Advanced Research Focus
Environmental fate studies require:
- Abiotic Degradation : Assess hydrolysis/photolysis under varying pH and UV light using OECD Guideline 111 .
- Biotic Degradation : Use soil microcosms or activated sludge systems to measure biodegradation half-lives .
- Partitioning Behavior : Determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) via shake-flask methods .
Methodological Guidance : Use LC-MS/MS for trace quantification in environmental matrices. Include controls for abiotic degradation (e.g., sterile samples) .
What in vitro and in vivo models are appropriate for assessing its antioxidant activity?
Q. Advanced Research Focus
- In Vitro : Use DPPH/ABTS radical scavenging assays and FRAP (ferric reducing antioxidant power) to quantify activity. Compare to standards like ascorbic acid .
- In Vivo : Employ rodent models (e.g., LPS-induced oxidative stress) to measure biomarkers (e.g., SOD, catalase, MDA levels) .
Methodological Guidance : Standardize assay conditions (e.g., pH, temperature) and normalize results to protein content. For in vivo studies, use randomized block designs to minimize bias .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Advanced Research Focus
- Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing/-donating groups to alter target affinity .
- Pyrrolidinone Ring Substitutions : Introduce methyl or fluoro groups to enhance metabolic stability .
Methodological Guidance :
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Q. Advanced Research Focus
- Matrix Effects : Plasma proteins or lipids may interfere with LC-MS detection.
- Low Abundance : Requires high-sensitivity quantification (ng/mL range).
Methodological Guidance :
How can researchers reconcile conflicting computational predictions about its pharmacokinetic properties?
Advanced Research Focus
Discrepancies in log P, bioavailability, or CYP450 metabolism predictions (e.g., AutoDock vs. Schrödinger) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
